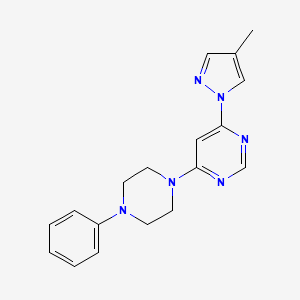![molecular formula C12H12F3N5O2 B6442884 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2548996-02-5](/img/structure/B6442884.png)
8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (TFMPD) is a novel compound with a unique structure and properties. It was first synthesized in 2018 and has been widely studied ever since. TFMPD is a heterocyclic compound containing both a pyrimidine and triazaspiro ring system. It is of particular interest due to its potential applications in medicinal chemistry and drug design.
Mechanism of Action
The exact mechanism of action of 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is not yet known. However, it is thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as inhibiting the activity of cyclooxygenase-2 (COX-2). It is also thought to act as an antioxidant by scavenging reactive oxygen species, as well as inhibiting the production of nitric oxide.
Biochemical and Physiological Effects
8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of cyclooxygenase-2 (COX-2). It has also been found to scavenge reactive oxygen species, as well as inhibit the production of nitric oxide. In addition, it has been found to inhibit the activity of NF-kB, a transcription factor involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
The use of 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments has several advantages. It is a stable compound that can be easily synthesized and stored. It is also non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to using 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments. It is a relatively new compound, so there is still much to be learned about its properties and potential applications.
Future Directions
There are a number of potential future directions for research into 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione. These include further investigation into its pharmacological activities, such as its potential to act as an anti-inflammatory agent and its potential to act as a modulator of the immune system. Further research into its mechanism of action is also needed, as well as its potential to act as a modulator of the central nervous system. In addition, further research into its biochemical and physiological effects is needed, as well as its potential applications in drug design. Finally, further research into its potential toxicity and safety is needed, as well as its potential for use in clinical trials.
Synthesis Methods
8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione was synthesized in 2018 using a three-step process starting with the reaction of 2-amino-5-chloropyrimidine with 2-chloro-3-fluoro-4-methylthiophene. The second step involved the reaction of the intermediate product with 2-chloro-3-fluoro-4-methylthiophene to form the desired product. The final step involved a cyclization reaction of the intermediate product with a Grignard reagent to produce the desired product.
Scientific Research Applications
8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied extensively for its potential applications in medicinal chemistry and drug design. It has been found to have a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential to act as a modulator of the immune system, as well as its potential to act as a modulator of the central nervous system.
properties
IUPAC Name |
8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O2/c13-12(14,15)7-5-8(17-6-16-7)20-3-1-11(2-4-20)9(21)18-10(22)19-11/h5-6H,1-4H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPADRVZLFJOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(6-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442808.png)
![8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442812.png)
![8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442814.png)
![4-methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6442821.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442848.png)
![6-cyclopropyl-5-fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442852.png)
![8-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442858.png)

![4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442880.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6442889.png)
![6-fluoro-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6442894.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442895.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6442903.png)
![8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442909.png)